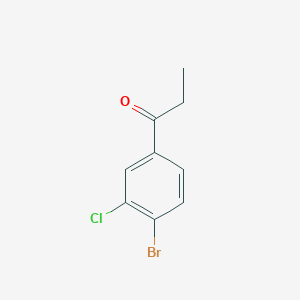

1-(4-Bromo-3-chlorophenyl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClO |

|---|---|

Molecular Weight |

247.51 g/mol |

IUPAC Name |

1-(4-bromo-3-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H8BrClO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |

InChI Key |

KATXLVBQIMRMHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromo 3 Chlorophenyl Propan 1 One

Strategies for Carbonyl Group Formation

The formation of the propanone group on the di-halogenated benzene (B151609) ring is a direct and common approach to the target molecule. This is typically accomplished using classical organic reactions such as Friedel-Crafts acylation or through multi-step sequences involving organometallic reagents.

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and introducing an acyl group to an aromatic ring. libretexts.orgdoubtnut.com This reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgkhanacademy.org

For the synthesis of 1-(4-bromo-3-chlorophenyl)propan-1-one, the logical starting materials are 1-bromo-2-chlorobenzene (B145985) and propanoyl chloride. The Lewis acid catalyst, AlCl₃, activates the propanoyl chloride by coordinating with the chlorine atom, which generates a highly electrophilic acylium ion (CH₃CH₂CO⁺). libretexts.org This electrophile is then attacked by the electron-rich aromatic ring.

The regiochemical outcome of the acylation is dictated by the directing effects of the existing halogen substituents. Both bromine and chlorine are ortho-, para-directing groups. In 1-bromo-2-chlorobenzene, the position para to the bromine atom (C4) is the most sterically accessible and electronically activated site for electrophilic attack, leading to the desired product.

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product |

| 1-Bromo-2-chlorobenzene | Propanoyl Chloride | AlCl₃ (Lewis Acid) | Anhydrous conditions | This compound |

Table 1: Summary of Friedel-Crafts Acylation for this compound Synthesis.

An alternative strategy for carbonyl group formation involves the use of Grignard reagents, which are powerful nucleophiles capable of forming new carbon-carbon bonds. orgsyn.orguclm.es This pathway is typically a multi-step process. A plausible, though less direct, route could involve the following steps:

Formation of a Grignard Reagent : A Grignard reagent would be prepared from a suitable tri-halogenated benzene, such as 1-bromo-2-chloro-4-iodobenzene. The greater reactivity of the carbon-iodine bond would allow for selective formation of the Grignard reagent at that position, leaving the bromo and chloro substituents intact.

Nucleophilic Addition : The resulting Grignard reagent, (4-bromo-3-chlorophenyl)magnesium iodide, would then be reacted with a suitable electrophile like propanal (CH₃CH₂CHO). This addition reaction would yield a secondary alcohol, 1-(4-bromo-3-chlorophenyl)propan-1-ol.

Oxidation : The final step would be the oxidation of the secondary alcohol to the desired ketone, this compound, using a standard oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 1-Bromo-2-chloro-4-iodobenzene | Mg, dry ether | (4-Bromo-3-chlorophenyl)magnesium iodide |

| 2 | Grignard Reagent from Step 1 | 1. Propanal; 2. H₃O⁺ workup | 1-(4-Bromo-3-chlorophenyl)propan-1-ol |

| 3 | 1-(4-Bromo-3-chlorophenyl)propan-1-ol | PCC or other oxidant | This compound |

Table 2: Hypothetical Grignard-based Synthesis Pathway.

Introduction of Halogen Substituents on the Aromatic Ring

This synthetic approach begins with an existing aryl ketone, such as propiophenone (B1677668) (1-phenylpropan-1-one), and sequentially introduces the halogen atoms onto the aromatic ring through electrophilic aromatic substitution.

The acyl group of propiophenone is a deactivating, meta-directing group. Therefore, direct halogenation of propiophenone would lead to substitution at the meta-position (C3), which is not the desired substitution pattern for the target molecule.

A more effective strategy involves starting with a pre-halogenated propiophenone. For instance, beginning with 4-bromopropiophenone allows for a more controlled introduction of the second halogen. In this precursor, the bromine atom is an ortho-, para-director, while the propanoyl group is a meta-director. The incoming electrophile (a chloronium ion, Cl⁺) will be directed to a position that satisfies both directing effects. The position ortho to the bromine and meta to the acyl group is C3, leading to the desired this compound.

Achieving high regioselectivity in the halogenation of substituted aromatic rings is crucial. Modern synthetic methods offer precise control over the placement of halogen atoms. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used as sources of electrophilic halogens under milder conditions than diatomic halogens. organic-chemistry.org

The choice of solvent can also significantly influence reactivity and selectivity. For example, hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides, enabling efficient and regioselective halogenation of various arenes, often without the need for an additional catalyst. organic-chemistry.org Enzymatic halogenation, using FAD-dependent halogenases like RebH, represents another advanced technique that can provide high regioselectivity, overriding the typical electronic preferences of the substrate. nih.gov For the chlorination of 4-bromopropiophenone, using a system like NCS in the presence of a Lewis acid or in a specialized solvent like HFIP could be employed to ensure the chlorine is selectively introduced at the C3 position. organic-chemistry.org

| Precursor | Halogenating Agent | Catalyst/Solvent | Key Principle |

| 4-Bromopropiophenone | N-Chlorosuccinimide (NCS) | Lewis Acid or HFIP | Directing groups (ortho-directing Br, meta-directing acyl) guide Cl to C3 |

| Propiophenone | N-Bromosuccinimide (NBS) | Lewis Acid | Forms 4-bromopropiophenone intermediate |

| Propiophenone | N-Chlorosuccinimide (NCS) | Lewis Acid | Forms 3-chloropropiophenone (B135402) (undesired pathway) |

Table 3: Regioselective Halogenation Strategies.

Alpha-Halogenation Strategies (e.g., for related 2-bromo analogs)

The synthesis of related analogs, such as 2-bromo-1-(4-bromo-3-chlorophenyl)propan-1-one, involves the halogenation of the carbon atom alpha to the carbonyl group. This transformation is typically achieved under acidic or basic conditions.

In an acid-catalyzed reaction, the ketone is first tautomerized to its enol form. This enol then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂). This process selectively installs a bromine atom at the alpha-position. A common procedure involves reacting the parent ketone, this compound, with Br₂ in a solvent such as acetic acid. N-Bromosuccinimide (NBS) with a catalytic amount of acid can also be used as an effective brominating agent for this purpose.

| Substrate | Reagent | Conditions | Product |

| This compound | Br₂ | Acetic Acid (catalyst) | 2-Bromo-1-(4-bromo-3-chlorophenyl)propan-1-one |

| This compound | NBS | H⁺ (catalyst) | 2-Bromo-1-(4-bromo-3-chlorophenyl)propan-1-one |

Table 4: Alpha-Halogenation of the Parent Ketone.

Direct Bromination using Molecular Bromine

The direct introduction of a bromine atom onto the aromatic ring of 3'-chloropropiophenone (B116997) represents a primary synthetic route. This reaction is a classic example of electrophilic aromatic substitution.

Detailed research findings indicate that the bromination of 3'-chloropropiophenone with molecular bromine (Br₂) can be achieved, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). quickcompany.in In this reaction, the existing substituents on the phenyl ring direct the position of the incoming bromine atom. The chloro group is an ortho-, para-director, while the propanoyl group is a deactivating meta-director. The combined effect favors the substitution at the position ortho to the chlorine and meta to the propanoyl group, yielding the desired 4-bromo product. The reaction conditions, such as temperature and solvent, are critical for controlling selectivity and minimizing the formation of side products. google.com For instance, one process describes dissolving 3'-chloropropiophenone in a solvent like tert-butylamine (B42293) and adding bromine dropwise at low temperatures (0-5°C) before heating to reflux. google.com

| Catalyst/Solvent System | Temperature | Reaction Time | Key Outcome | Reference |

| Aluminum Chloride (AlCl₃) | Not specified | Not specified | Catalyzes α-Bromination | quickcompany.in |

| Dichloroethane | 65±5° C | 5 hours | Direct bromination of m-chloropropiophenone | google.com |

| tert-Butylamine (as solvent) | 0-5°C then reflux | 1 hr at 0-5°C, 4 hrs at reflux | One-pot bromination and amination | google.com |

Alternative Halogenating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride for chloro analogs)

While molecular bromine is effective, alternative reagents can offer advantages in terms of handling, safety, and selectivity. For bromination, N-bromosuccinimide (NBS) is a widely used alternative that is a solid and often easier to handle than liquid bromine.

Research into the synthesis of related compounds has shown that the bromination of m-chloropropiophenone can be efficiently carried out using NBS in the presence of an acid catalyst like para-toluene sulfonic acid (p-TSA). bg.ac.rs This method can be performed in a minimal amount of solvent, such as acetonitrile, or even under solvent-free conditions, which aligns with green chemistry principles. bg.ac.rs The reaction proceeds smoothly at temperatures around 60-65°C, typically completing within two hours. bg.ac.rs

For the synthesis of chloro analogs, reagents like thionyl chloride (SOCl₂) are indispensable, particularly for converting carboxylic acids into acyl chlorides. researchgate.net This acyl chloride can then be used in a Friedel-Crafts acylation reaction to introduce the propanoyl group onto an aromatic ring, a fundamental step in many propiophenone syntheses. sigmaaldrich.combeilstein-journals.org

Multi-Step Synthetic Sequences and Intermediate Compound Utilization

Multi-step syntheses allow for the construction of this compound from simpler, more readily available starting materials. These routes offer greater control over the final substitution pattern by building the molecule sequentially.

From Substituted Phenols (e.g., 4-bromo-3-chlorophenol (B77146) for alcohol analog)

A plausible, though less direct, pathway begins with a substituted phenol (B47542), such as 4-bromo-3-chlorophenol. This method involves converting the phenol into the corresponding ketone. A common strategy for this transformation is the Fries rearrangement. In this approach, the phenol is first acylated with propionyl chloride to form 4-bromo-3-chlorophenyl propionate. This ester intermediate is then treated with a Lewis acid catalyst, causing the propanoyl group to migrate from the oxygen atom to a carbon atom on the aromatic ring, thus forming a hydroxypropiophenone, which can be further modified.

From Chalcones (e.g., for dibromo-propanone analogs)

Chalcones, or α,β-unsaturated ketones, are versatile intermediates in organic synthesis due to the reactivity of their carbon-carbon double bond. nih.govnih.gov They can serve as precursors to saturated propanones through various addition and reduction reactions. The synthesis of dibromo-propanone analogs via the bromination of a chalcone (B49325) highlights this utility. wpmucdn.com For example, 3-chloro-4'-methoxychalcone reacts with elemental bromine to form a cyclic bromonium intermediate, which is then attacked by a bromide nucleophile to yield the trans vicinal dibromide product, 2,3-dibromo-3-(3-chlorophenyl)-(4-methoxyphenyl)propan-1-one. wpmucdn.com A similar strategy, starting with a chalcone derived from 4-bromo-3-chlorobenzaldehyde, could be envisioned, where the double bond is subsequently reduced to afford the saturated propanone backbone of the target compound.

Utilizing Aryl Nitriles as Precursors

Aryl nitriles are valuable precursors for the synthesis of aryl ketones. The synthesis of this compound can be achieved starting from 4-bromo-3-chlorobenzonitrile. This transformation is typically accomplished via a Grignard reaction. The nitrile is treated with an ethyl Grignard reagent, such as ethylmagnesium bromide, which adds across the carbon-nitrogen triple bond. The resulting imine intermediate is then subjected to aqueous acid hydrolysis to yield the final ketone product. This method is highly effective for converting a cyano group into a carbonyl group with an extended carbon chain. unipr.itnih.gov

Synthesis from Propiophenones with Various Substituents

An alternative multi-step approach involves performing sequential halogenations on a simpler, unsubstituted propiophenone molecule. This strategy builds the required substitution pattern on the aromatic ring step-by-step.

The synthesis could commence with propiophenone itself. The first step would be a Friedel-Crafts-type chlorination. Using chlorine gas (Cl₂) and a Lewis acid catalyst like aluminum chloride in a solvent such as ethylene (B1197577) dichloride, a chlorine atom can be selectively introduced at the meta-position to the propanoyl group, yielding 3'-chloropropiophenone. quickcompany.in Following the successful synthesis of this key intermediate, a second halogenation step, a bromination as described in section 2.3.1, is performed. This subsequent reaction introduces a bromine atom at the 4-position, completing the synthesis of this compound. This sequential halogenation provides a logical and controllable route to the target compound from a simple starting material.

Stereoselective Synthesis Considerations for Derivatives and Precursors

While specific stereoselective syntheses for this compound are not extensively documented, the principles of asymmetric synthesis applied to analogous propiophenones and their derivatives provide a clear framework for achieving chiral control. The primary focus of stereoselective synthesis for this class of compounds is the reduction of the ketone to a chiral alcohol, a crucial intermediate in many pharmaceutical syntheses.

Asymmetric Hydrogenation:

A well-established method for the enantioselective reduction of ketones is asymmetric hydrogenation, famously advanced by the work of Noyori and others. youtube.com This technique typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. For propiophenone and its derivatives, ruthenium(II)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are highly effective. youtube.com The choice of the specific chiral ligand and reaction conditions can direct the hydrogenation to yield either the (R) or (S) enantiomer of the corresponding alcohol with high enantiomeric excess (ee). The mechanism involves the formation of a metal-hydride species that coordinates with the ketone, followed by the stereoselective transfer of hydrogen to the carbonyl group. youtube.com

Biocatalytic Reduction:

An increasingly popular and environmentally benign approach to stereoselective ketone reduction is the use of biocatalysts, such as whole microbial cells or isolated enzymes (ketoreductases). These biocatalytic systems offer high enantioselectivity under mild reaction conditions. For instance, various yeast strains have been successfully employed for the asymmetric reduction of propiophenone derivatives.

Research on the enantioselective reduction of 3-chloropropiophenone using Saccharomyces cerevisiae has demonstrated the formation of (S)-3-chloro-1-phenylpropanol with high enantiomeric excess (99% ee) and good conversion rates (80%). researchgate.net This suggests that a similar biocatalytic approach could be applied to this compound to produce the corresponding chiral alcohol. The stereochemical outcome of these reductions is often governed by Prelog's rule, which predicts the facial selectivity of the hydride attack on the carbonyl carbon.

Furthermore, studies on a range of propiophenone derivatives have shown that various microorganisms, such as Rhodotorula rubra and Bacillus cereus, can effectively catalyze their reduction to the corresponding chiral alcohols with excellent yields and enantioselectivities. researchgate.net The substrate scope of these biocatalysts is often broad, accommodating various substituents on the aromatic ring.

The following table summarizes the biocatalytic reduction of some propiophenone derivatives, highlighting the potential for applying these methods to this compound.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| 3-Chloropropiophenone | Saccharomyces cerevisiae | (S)-3-Chloro-1-phenylpropanol | 99% | 80% |

| Propiophenone | Rhodotorula mucilaginosa | (S)-1-Phenylpropan-1-ol | >99% | >99% |

| 4'-Bromo-propiophenone | Yeast strains | (S)-1-(4-Bromophenyl)propan-1-ol | High | Good |

| 4'-Chloro-propiophenone | Yeast strains | (S)-1-(4-Chlorophenyl)propan-1-ol | High | Good |

This table is illustrative and based on data from analogous compounds to demonstrate the potential of biocatalytic methods.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering factors such as the choice of solvents, reagents, and energy sources.

Alternative Synthetic Routes to Propiophenones:

Traditional methods for the synthesis of propiophenones, such as the Friedel-Crafts acylation, often involve the use of stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) and halogenated solvents, which pose significant environmental and disposal challenges. google.com In response, alternative, greener synthetic routes are being explored. One such alternative is the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at high temperatures. google.com While this method avoids the issues associated with Friedel-Crafts reactions, it can lead to by-product formation.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage. sphinxsai.com The synthesis of various heterocyclic compounds and other organic molecules has been significantly improved through the use of microwave irradiation. For instance, the synthesis of 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones, which are derivatives of propiophenone, has been successfully achieved using microwave irradiation, proving to be more efficient and eco-friendly compared to conventional heating methods. derpharmachemica.comderpharmachemica.com This suggests that the synthesis of this compound could also be optimized using this technology.

Solvent-Free and Alternative Solvent Systems:

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Many organic reactions have been shown to proceed efficiently under solvent-free conditions, often with the aid of techniques like grinding or ball milling. cmu.edu For reactions that still require a solvent, the use of greener alternatives such as water, ethanol, or ionic liquids is encouraged. The synthesis of various propiophenone derivatives has been demonstrated in more environmentally benign solvent systems, moving away from traditional chlorinated solvents.

Catalytic Approaches:

The development of highly active and selective catalysts is central to green chemistry. For the synthesis of propiophenone compounds, a method involving propylbenzene, an organic acid, iodine, and tert-butyl hydroperoxide has been developed, which simplifies the synthetic route and reduces costs by avoiding the need for other organic solvents. google.com The use of recyclable catalysts, such as supported metal nanoparticles, is another area of active research that could be applied to the synthesis of halogenated propiophenones. rsc.org

The following table summarizes some green chemistry approaches that could be applicable to the synthesis of this compound.

| Green Chemistry Principle | Application to Propiophenone Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, higher yields, energy efficiency. sphinxsai.com |

| Solvent-Free Conditions | Grinding or ball milling of reactants | Elimination of solvent waste, simplified work-up. cmu.edu |

| Use of Greener Solvents | Reactions in water, ethanol, or ionic liquids | Reduced toxicity and environmental impact. |

| Catalysis | Use of recyclable catalysts, iodine-catalyzed reactions | High atom economy, reduced waste, milder reaction conditions. google.com |

| Alternative Feedstocks | Vapor-phase cross-decarboxylation | Avoids hazardous reagents used in Friedel-Crafts reactions. google.com |

By integrating these stereoselective and green synthetic methodologies, the production of this compound and its derivatives can be achieved in a more efficient, selective, and environmentally responsible manner.

Mechanistic Investigations of Chemical Transformations of 1 4 Bromo 3 Chlorophenyl Propan 1 One

Reactions of the Ketone Functionality

The carbonyl group in 1-(4-bromo-3-chlorophenyl)propan-1-one is a primary site for a variety of chemical modifications, including reduction to the corresponding alcohol, oxidation, and condensation reactions with nitrogen-based nucleophiles.

Reduction Reactions to Propan-1-ol Derivatives

The reduction of the ketone functionality in this compound to a secondary alcohol, 1-(4-bromo-3-chlorophenyl)propan-1-ol, can be achieved through several established methods, most notably using hydride reagents or catalytic hydrogenation.

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comwizeprep.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a protic solvent like methanol (B129727) or ethanol, or during an acidic workup, yields the final alcohol product. pressbooks.pubchemguide.co.uk Given that the starting ketone is prochiral, this reduction will result in a racemic mixture of (R)- and (S)-1-(4-bromo-3-chlorophenyl)propan-1-ol, unless a chiral reducing agent or catalyst is employed.

Catalytic Hydrogenation: An alternative method for the reduction of the ketone is catalytic transfer hydrogenation. This technique utilizes a hydrogen donor, such as isopropanol, in the presence of a metal catalyst, often a ruthenium or palladium complex. researchgate.netrsc.orgchemrxiv.org The catalyst facilitates the transfer of hydrogen from the donor to the ketone, resulting in the formation of the corresponding secondary alcohol. The efficiency and selectivity of this reaction can be influenced by the nature of the catalyst and the substituents on the aromatic ring of the ketone. researchgate.netmdpi.com For instance, electron-withdrawing groups on the phenyl ring can enhance the rate of hydrogenation. researchgate.net

| Reagent/Method | Product | Key Mechanistic Features |

| Sodium Borohydride (NaBH₄) | 1-(4-bromo-3-chlorophenyl)propan-1-ol | Nucleophilic addition of hydride to the carbonyl carbon, followed by protonation. |

| Catalytic Transfer Hydrogenation | 1-(4-bromo-3-chlorophenyl)propan-1-ol | Metal-catalyzed transfer of hydrogen from a donor molecule to the ketone. |

Oxidation Reactions

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent and reaction conditions. Key transformations include the Baeyer-Villiger oxidation and oxidative cleavage of the phenyl ring under harsh conditions.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester through the action of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org Subsequently, a migratory aptitude-dependent rearrangement occurs, where one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxy group. organic-chemistry.org For this compound, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the 4-bromo-3-chlorophenyl group has a higher migratory aptitude than the ethyl group, leading to the formation of 4-bromo-3-chlorophenyl propionate.

Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., high temperature and extreme pH), can lead to the oxidative cleavage of the molecule. While the ketone functionality is relatively stable to oxidation compared to aldehydes, the substituted phenyl ring can be susceptible to degradation under vigorous oxidizing conditions. researchgate.netnih.govajchem-a.comresearchgate.net The products of such reactions would likely be a complex mixture, potentially including benzoic acid derivatives resulting from the cleavage of the propanone side chain.

| Reagent | Expected Product | Mechanistic Pathway |

| Peroxyacid (e.g., m-CPBA) | 4-bromo-3-chlorophenyl propionate | Baeyer-Villiger oxidation via Criegee intermediate. |

| Strong Oxidizing Agent (e.g., KMnO₄, heat) | Complex mixture, potentially including benzoic acid derivatives | Oxidative cleavage of the side chain and/or aromatic ring. |

Reactions with Hydrazones and Other Nitrogen Nucleophiles

The carbonyl group of this compound readily reacts with hydrazine (B178648) and its derivatives, as well as other nitrogen-based nucleophiles, to form a variety of condensation products. These reactions are of significant interest in the synthesis of various heterocyclic compounds and other derivatives with potential biological activities.

The reaction with hydrazine (H₂NNH₂) or substituted hydrazines (R-NHNH₂) leads to the formation of the corresponding hydrazone. The mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. Similarly, reaction with semicarbazide (B1199961) (H₂NCONHNH₂) yields a semicarbazone. nih.govresearchgate.net These reactions are fundamental in the derivatization of ketones for characterization and in the synthesis of more complex molecules.

| Nitrogen Nucleophile | Product Type | General Reaction |

| Hydrazine (H₂NNH₂) | Hydrazone | C=O + H₂NNH₂ → C=NNH₂ + H₂O |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | C=O + R-NHNH₂ → C=NNH-R + H₂O |

| Semicarbazide (H₂NCONHNH₂) | Semicarbazone | C=O + H₂NCONHNH₂ → C=NNHCONH₂ + H₂O |

Reactions Involving Halogen Substituents

The bromine and chlorine atoms on the phenyl ring of this compound are key sites for substitution reactions, offering pathways to a diverse range of derivatives. Additionally, the alpha-carbon to the ketone can be halogenated, opening up further synthetic possibilities.

Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

While nucleophilic aromatic substitution (SɴAr) is generally challenging on unactivated aryl halides, the presence of the electron-withdrawing ketone group can facilitate such reactions to some extent. However, more commonly, these substitutions are achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov In the case of this compound, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. Therefore, selective amination at the C4 position (para to the propanoyl group) is expected. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the aminated product and regenerate the catalyst.

Substitution Reactions at the Alpha-Carbon (for alpha-halogenated analogs)

The alpha-carbon of this compound can be halogenated to produce α-halo ketones, which are versatile intermediates for further nucleophilic substitution reactions.

Alpha-Halogenation: The synthesis of α-bromo or α-chloro analogs, such as 2-bromo-1-(4-bromo-3-chlorophenyl)propan-1-one, can be achieved by treating the parent ketone with a halogenating agent like bromine (Br₂) in a suitable solvent, or N-bromosuccinimide (NBS). The reaction proceeds through an enol or enolate intermediate.

Nucleophilic Substitution at the Alpha-Carbon: The resulting α-halo ketone is highly susceptible to nucleophilic attack at the alpha-carbon via an Sɴ2 mechanism, with the halogen acting as a good leaving group. ncert.nic.in This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate a variety of α-substituted derivatives. For example, reaction with a primary or secondary amine would yield an α-amino ketone, which are important building blocks in medicinal chemistry. nih.gov

| Reaction Type | Reagents | Product |

| Palladium-Catalyzed Amination | Amine, Pd catalyst, Base | 1-(4-Amino-3-chlorophenyl)propan-1-one derivative |

| Alpha-Bromination | Br₂ or NBS | 2-Bromo-1-(4-bromo-3-chlorophenyl)propan-1-one |

| Nucleophilic Substitution (at α-carbon) | Nucleophile (e.g., R₂NH) | 2-(Dialkylamino)-1-(4-bromo-3-chlorophenyl)propan-1-one |

Catalytic Reactions and Optimization of Reaction Conditions

While specific catalytic studies centered exclusively on this compound are not extensively documented in publicly available literature, the synthesis of structurally similar aryl ketones, particularly chalcones (1,3-diaryl-2-propen-1-ones), provides insight into potential catalytic pathways and optimization strategies. The Claisen-Schmidt condensation, a cornerstone reaction for the formation of α,β-unsaturated ketones, is frequently catalyzed by acids or bases. nih.gov This reaction involves the condensation of an aryl ketone with an aldehyde. For instance, the synthesis of chalcones, which share the aryl ketone motif with the subject compound, has been achieved using various catalytic systems.

The optimization of reaction conditions for such transformations typically involves screening different catalysts, solvents, and temperatures to maximize yield and selectivity. For example, in the synthesis of chalcones via the Claisen-Schmidt condensation, both homogeneous and heterogeneous catalysts have been employed. Studies on related compounds have shown that sulfonic acid-functionalized ionic liquids can act as efficient and recyclable catalysts. semanticscholar.orgacs.org Furthermore, solid bases like calcined tungstophosphoric acid and even simple bases such as calcium hydroxide (B78521) have been utilized. semanticscholar.org Microwave-assisted synthesis in the presence of boric acid under solvent-free conditions has also been reported as an efficient and environmentally friendly method for the condensation of acetophenone (B1666503) derivatives with aldehydes.

An illustrative example of catalyst optimization in a related system is the synthesis of various functionalized chalcones. Different reaction conditions, including the use of 50% aqueous sodium hydroxide, piperidine/acetic acid, and barium hydroxide, have been explored to achieve the desired products. nih.gov The choice of catalyst and conditions is crucial and depends on the specific substrates involved.

Table 1: Examples of Catalytic Systems Used in the Synthesis of Chalcones (Analogous Reactions)

| Catalyst System | Reactants | Solvent | Yield (%) | Reference |

| Sulfonic Acid-Functional Ionic Liquids | Acetophenone, Benzaldehyde | Ionic Liquid | 85-94 | semanticscholar.orgacs.org |

| Boric Acid (Microwave-assisted) | Acetophenone derivatives, Aldehydes | Solvent-free | Not specified | researchgate.net |

| 50% aq. NaOH / Piperidine/acetic acid / Ba(OH)₂ | Substituted Acetophenones, Aldehydes | Various | Not specified | nih.gov |

This table presents data from analogous reactions for the synthesis of chalcones and not directly for this compound.

Reaction Kinetics Studies and Rate-Limiting Step Analysis

In potential subsequent reactions of this compound, such as nucleophilic substitution at the carbonyl carbon or reactions involving the propyl chain, the rate-limiting step would depend on the specific reaction mechanism. For a nucleophilic addition to the carbonyl group, the rate-limiting step is often the nucleophilic attack itself. For reactions proceeding via an SN1 mechanism at a carbon atom in the side chain (if a suitable leaving group is present), the formation of a carbocation would be the slow, rate-determining step. Conversely, for an SN2 reaction, the rate would depend on the concentration of both the substrate and the nucleophile in a single, concerted step.

Without empirical data for this compound, any analysis of its reaction kinetics and rate-limiting steps remains speculative and based on established mechanisms of related organic transformations.

Photochemical and Electrochemical Transformations

Photochemical Transformations

The photochemical behavior of this compound is expected to be influenced by the presence of the aryl ketone chromophore and the carbon-halogen bonds. Aryl ketones are known to undergo a variety of photochemical reactions, often proceeding through excited triplet states. acs.org Upon absorption of UV light, the carbonyl group can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. msu.edu

One common photochemical pathway for ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction from the γ-position by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. acs.org This intermediate can then undergo cleavage to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol. For this compound, this would involve abstraction of a hydrogen from the methyl group of the propyl chain.

Another potential photochemical process is the cleavage of the carbon-halogen bonds. Photolysis of haloaromatic compounds can lead to homolytic cleavage of the C-X bond to generate an aryl radical and a halogen atom. The relative lability of the C-Br and C-Cl bonds would influence the outcome, with the C-Br bond being weaker and more susceptible to cleavage than the C-Cl bond. Photoreduction of the carbonyl group is also a possibility in the presence of a suitable hydrogen donor. libretexts.org

Electrochemical Transformations

The electrochemical transformations of this compound would likely involve the reduction of the ketone functionality and the carbon-halogen bonds. The electrochemical reduction of aromatic ketones has been shown to produce alcohols or pinacols, depending on the reaction conditions. organic-chemistry.org This process typically involves the transfer of electrons to the carbonyl group, followed by protonation.

The carbon-halogen bonds are also electrochemically active and can undergo reductive cleavage. The reduction of aromatic bromides has been studied on various electrode materials. researchgate.net The general mechanism involves the transfer of an electron to the haloaromatic compound to form a radical anion, which then fragments to yield an aryl radical and a halide ion. The aryl radical can then be further reduced to a carbanion, which is subsequently protonated. Given the presence of both bromo and chloro substituents, selective cleavage could potentially be achieved by controlling the electrode potential, as the C-Br bond is generally reduced at less negative potentials than the C-Cl bond.

Furthermore, electrochemical methods have been developed for the bromination of aromatic compounds, which proceed via the anodic oxidation of bromide ions to generate bromine in situ. nih.govsci-hub.stacs.orgcecri.res.in While this is a synthetic application, it highlights the electrochemical reactivity of the components that constitute the target molecule. The deoxygenative reduction of ketones via paired electrolysis is another possible electrochemical transformation. rsc.org

Derivatization Strategies and Synthetic Applications of 1 4 Bromo 3 Chlorophenyl Propan 1 One

Role as a Key Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex chemical structures. The utility of 1-(4-Bromo-3-chlorophenyl)propan-1-one as a key building block stems from the presence of three distinct reactive centers: the carbonyl group of the propane (B168953) chain, the chlorine atom, and the bromine atom on the phenyl ring. This multi-functionality allows for selective and sequential chemical modifications, providing a pathway to a wide array of derivative compounds.

The propiophenone (B1677668) core can be manipulated through reactions targeting the ketone or the adjacent alpha-carbon, while the halogenated phenyl ring opens possibilities for cross-coupling reactions or nucleophilic aromatic substitution. Related structures, such as β-chloro ketones, are recognized as useful building blocks for numerous chemical transformations. iucr.orgresearchgate.net The presence of both bromo and chloro substituents on the aromatic ring of the title compound further enhances its synthetic potential, allowing for differential reactivity in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This versatility makes it an ideal starting material for constructing molecular frameworks relevant to medicinal chemistry, materials science, and organic chemistry research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈BrClO | nih.gov |

| PubChem CID | 69230421 | nih.gov |

| Structure | A phenyl ring substituted with a bromine atom at position 4 and a chlorine atom at position 3, attached to a propan-1-one chain. | nih.gov |

**4.2. Synthesis of Functionalized Organic Molecules

The strategic functionalization of this compound allows for the synthesis of a variety of more complex organic molecules with tailored properties.

A key transformation of propiophenones is their conversion into amino-alcohols and amino-alkanes, which are prevalent motifs in many biologically active compounds. The synthesis of these derivatives from this compound can be achieved through established synthetic routes. The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This resulting propanol (B110389) derivative can then be further modified.

Alternatively, reductive amination provides a direct route to amino-propanol or amino-propane derivatives. This process involves the reaction of the ketone with an amine in the presence of a reducing agent. Furthermore, β-amino ketones, which can be synthesized from propiophenone precursors, are recognized as crucial intermediates in the synthesis of natural products. nih.gov For instance, the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an intermediate for the drug duloxetine, demonstrates a similar conversion from a ketone precursor. researchgate.net

Table 2: General Transformations for Amino-Propanol/Amino-Propane Synthesis

| Target Molecule | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Amino-Propanol | Reduction of the ketone followed by introduction of an amino group, or reductive amination of the ketone. | Sodium Borohydride (NaBH₄), Ammonia/Amines, Reducing agents (e.g., NaBH₃CN). |

| Amino-Propane | Complete reduction of the ketone and subsequent amination, or amination followed by reduction of the carbonyl. | Lithium Aluminum Hydride (LiAlH₄), Amines, Catalytic Hydrogenation. |

Heterocyclic compounds are of immense interest in medicinal chemistry due to their presence in a vast number of pharmaceuticals. The propiophenone skeleton is a versatile precursor for constructing various heterocyclic rings. The carbonyl group and the adjacent methylene (B1212753) group provide the necessary reactivity for condensation reactions with dinucleophiles to form five- or six-membered rings.

For example, propiophenone derivatives can react with hydrazine (B178648) derivatives to form pyrazoles or pyridazinones. Mannich reactions, involving the reaction of the ketone with an amine and formaldehyde, can lead to the formation of more complex structures that can serve as precursors to other heterocyclic systems, such as 1,2,4-triazoles. mdpi.com The synthesis of pyrimidine (B1678525) N-oxides from related precursors also highlights the utility of such building blocks in accessing diverse heterocyclic cores. dntb.gov.ua

Table 3: Examples of Heterocyclic Scaffolds from Propiophenone-Type Precursors

| Heterocyclic Scaffold | General Precursor | Illustrative Reaction Type | Reference |

|---|---|---|---|

| Pyrazole | α,β-Unsaturated ketone (from propiophenone) | Condensation with hydrazine | General Knowledge |

| Pyrimidine | Diketone or related derivative | Condensation with urea (B33335) or amidine | dntb.gov.ua |

| 1,2,4-Triazole | Propiophenone derivative | Mannich reaction followed by cyclization | mdpi.com |

The true value of a building block like this compound is realized when its derivatives exhibit useful biological activity. The functional groups and substitution pattern of this compound are relevant to medicinal chemistry. For example, the bromo-chlorophenyl moiety is present in the anxiolytic drug Phenazepam, which is a benzodiazepine (B76468) derivative. www.gov.uk This suggests that the specific halogen substitution pattern of the title compound may be favorable for interaction with biological targets.

Furthermore, the derivatives discussed previously, such as amino-propanols and heterocyclic scaffolds, are common features of many pharmaceuticals. As noted, a related amino-propanol is a key intermediate in the synthesis of the antidepressant duloxetine. researchgate.net Therefore, this compound serves as a valuable intermediate, providing a synthetic entry point to novel compounds that can be screened for a wide range of biological activities.

Development of Novel Synthetic Pathways and Reaction Cascades

Modern organic synthesis emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Versatile building blocks like this compound are ideal substrates for the development of novel synthetic methodologies. Its multiple reactive sites allow for its incorporation into multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product.

For instance, strategies such as the Ugi-Zhu reaction can be employed to generate complex polyheterocyclic structures from simpler, functionalized starting materials. mdpi.com Additionally, the development of reaction cascades, where a single synthetic operation triggers a series of subsequent bond-forming events, can be envisioned starting from this propiophenone. A reaction initiated at the ketone could lead to a cyclization involving the halogenated ring, or a cross-coupling reaction at the bromine or chlorine positions could set the stage for a subsequent intramolecular transformation. The use of such advanced synthetic strategies allows for the efficient construction of novel and complex molecular libraries based on the this compound scaffold for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

A comprehensive study of the vibrational spectra of 4'-bromo-3-chloropropiophenone (B1266078) has been conducted, yielding detailed assignments for the observed absorption bands. The presence of the carbonyl group (C=O) is confirmed by a strong characteristic band. Vibrations corresponding to the substituted benzene (B151609) ring, such as C-H and C=C stretching, as well as C-Br and C-Cl stretching, are also identified.

Below is a table summarizing the key experimental FT-IR vibrational frequencies and their corresponding assignments.

| Wavenumber (cm⁻¹) | Assignment |

| 1692 | C=O stretching |

| 3088 | C-H aromatic stretching |

| 1582 | C=C aromatic stretching |

| 1268 | C-C stretching |

| 1021 | C-H in-plane bending |

| 832 | C-H out-of-plane bending |

| 751 | C-Cl stretching |

| 507 | C-Br stretching |

| 448 | C-C-C bending |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The experimental FT-Raman spectrum of 4'-bromo-3-chloropropiophenone provides further confirmation of its structural features.

Key vibrational modes observed in the FT-Raman spectrum are detailed in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| 1689 | C=O stretching |

| 3085 | C-H aromatic stretching |

| 1585 | C=C aromatic stretching |

| 1180 | C-C stretching |

| 1025 | C-H in-plane bending |

| 835 | C-H out-of-plane bending |

| 755 | C-Cl stretching |

| 510 | C-Br stretching |

| 293 | C-Br in-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While comprehensive experimental ¹H NMR data for 1-(4-Bromo-3-chlorophenyl)propan-1-one is not widely available in published literature, analysis of its structure allows for the prediction of expected signals. The spectrum would feature signals for the three distinct protons on the aromatic ring, as well as a triplet for the methyl (-CH₃) group and a quartet for the methylene (B1212753) (-CH₂) group of the propanoyl side chain, with splitting patterns determined by spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom typically produces a distinct signal. For this compound, one would expect to observe nine distinct signals: one for the carbonyl carbon, six for the aromatic carbons (two of which are substituted), and two for the aliphatic carbons of the ethyl group. Specific, experimentally verified ¹³C NMR chemical shift data for this compound is not readily found in scientific databases.

Advanced Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, providing unambiguous structural confirmation. To date, there are no published studies detailing the application of these advanced 2D NMR techniques for the structural elucidation of this compound.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light.

The UV-Vis spectrum of this compound is dictated by its electronic structure, specifically the presence of the substituted aromatic ring and the carbonyl group. The chromophore, which is the part of the molecule responsible for light absorption, consists of the benzoyl system. While specific experimental data for this compound is not extensively reported in the literature, the expected spectral characteristics can be inferred from similar substituted acetophenones and propiophenones. mun.cacdnsciencepub.com

Two primary types of electronic transitions are anticipated for this molecule:

π → π* transitions: These higher-energy absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring. For substituted acetophenones, these typically result in strong absorption bands. cdnsciencepub.com

n → π* transitions: These lower-energy, and typically weaker, absorptions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital of the carbonyl double bond.

The presence of chloro and bromo substituents on the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted propiophenone (B1677668), due to the electron-donating effect of their lone pairs via resonance.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength (λmax) Range | Relative Intensity |

|---|---|---|

| π → π* | 240–280 nm | High |

Note: The values presented are estimations based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's molecular formula. The molecular formula for this compound is C₉H₈BrClO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. missouri.edu

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. missouri.edusisweb.com For C₉H₈BrClO, this involves ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O. Due to the presence of bromine and chlorine, the isotopic pattern is highly characteristic. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern of molecular ions (M, M+2, M+4) that further confirms the presence and number of these halogen atoms.

An experimental HRMS measurement matching the theoretical exact mass to within a few parts per million (ppm) is considered definitive evidence for the proposed molecular formula.

Table 2: Theoretical Exact Masses for C₉H₈BrClO Isotopic Peaks

| Ion Formula | Constituent Isotopes | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₈⁷⁹Br³⁵ClO | 245.94471 |

| [M+2]⁺ | C₉H₈⁸¹Br³⁵ClO / C₉H₈⁷⁹Br³⁷ClO | 247.94266 / 247.94176 |

Note: The [M+2] peak is a composite of two ions with very similar masses.

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. numberanalytics.comrigaku.comiastate.edu This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. rigaku.com

For this compound, a successful X-ray diffraction analysis would require growing a suitable single crystal of the material. wikipedia.org The analysis would reveal the molecule's conformation in the solid state, including the orientation of the propanone side chain relative to the substituted phenyl ring. Furthermore, it would elucidate the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. nih.gov

While the crystal structure for the specific isomer this compound is not publicly documented, the table below illustrates the typical crystallographic data that would be obtained from such an analysis.

Table 3: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Empirical formula | C₉H₈BrClO |

| Formula weight | 247.51 g/mol |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, Pbca |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Note: The data in this table are placeholders representing the type of information yielded by an X-ray diffraction experiment.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and a host of other electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For 1-(4-Bromo-3-chlorophenyl)propan-1-one, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a foundational model for all subsequent computational analyses. These calculations are typically performed in the gas phase to represent the molecule in an isolated state, free from intermolecular interactions.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the distribution of electrons and generally yield more accurate results, though at a higher computational cost.

The exchange-correlation functional is an approximation that accounts for the complex electron-electron interactions. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines exact exchange from Hartree-Fock theory with DFT exchange and correlation. The selection of a specific functional and basis set is a critical step in ensuring the reliability of the computational results. For a molecule containing heavy atoms like bromine and chlorine, a basis set that includes polarization and diffuse functions is generally recommended for a more accurate description of the electronic structure.

Electronic Structure and Reactivity Descriptors

Once the geometry of this compound is optimized, various electronic properties and reactivity descriptors can be calculated to understand its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

The spatial distribution of the HOMO and LUMO is also critical. For this compound, the HOMO is expected to be localized primarily on the substituted phenyl ring, which is rich in π-electrons. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, indicating these as potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine and bromine atoms.

Regions of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. These regions are expected to be located around the hydrogen atoms of the phenyl ring and the propanone moiety. The carbonyl carbon atom would also exhibit a significant positive potential, making it a primary site for nucleophilic addition reactions.

Intermediate potential regions are colored green, indicating a neutral electrostatic potential. The MEP map provides valuable insights into intermolecular interactions and the preferred sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines intramolecular interactions, such as hyperconjugation and charge transfer between filled (donor) and empty (acceptor) orbitals.

NBO analysis also provides information about the natural atomic charges, offering a more detailed picture of the charge distribution than that obtained from MEP mapping alone. This analysis can pinpoint the specific atoms that are most electron-rich or electron-poor, further refining the prediction of reactive sites.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Energies for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O | σ(C-C) | 5.2 |

| LP(1) Cl | σ(C-C) | 2.8 |

| LP(1) Br | σ(C-C) | 1.9 |

| π(C=C) | π(C=O) | 20.5 |

Note: This data is hypothetical and for illustrative purposes. LP denotes a lone pair, and σ and π* denote antibonding orbitals.*

Global Reactivity Descriptors

Studies on related brominated and chlorinated phenyl ketone derivatives provide a framework for understanding these properties. For instance, DFT calculations on similar structures help in determining their electronic characteristics. The global electrophilicity index (ω) and nucleophilicity index (N) are also calculated to classify the molecule's ability to accept or donate electrons. Generally, the presence of electronegative halogen atoms like bromine and chlorine is expected to influence the electron distribution significantly, impacting these global reactivity parameters.

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data N/A |

| LUMO Energy | ELUMO | - | Data N/A |

| Energy Gap | ΔE | ELUMO - EHOMO | Data N/A |

| Absolute Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data N/A |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data N/A |

| Chemical Softness | S | 1/η | Data N/A |

| Electrophilicity Index | ω | χ²/2η | Data N/A |

Local Reactivity Descriptors

For aromatic ketones, the carbonyl carbon is typically an electrophilic site, while the oxygen atom is nucleophilic. The phenyl ring itself can have multiple reactive sites, and the positions of the bromo and chloro substituents are critical in directing this reactivity. Analyses of Parr functions, which are related to the atomic spin density distribution, have been shown in studies of other complex organic molecules to provide reliable predictions of reactive sites. These calculations are essential for understanding reaction mechanisms and predicting the regioselectivity of chemical transformations involving this compound.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Understanding this supramolecular architecture is vital as it dictates the material's physical properties, such as melting point, solubility, and stability.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a unique surface defined for each molecule, providing a detailed picture of how neighboring molecules interact. The analysis generates 2D fingerprint plots that summarize the types and relative significance of different intermolecular contacts.

For halogenated compounds, contacts involving hydrogen (H···H, C···H, O···H), as well as those involving the halogen atoms (Br···H, Cl···H), are typically prominent. Studies on structurally similar compounds, such as other bromophenyl derivatives, show that H···H interactions often account for the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. The red spots on the dnorm surface map highlight the closest and strongest intermolecular contacts, which often correspond to hydrogen bonds and other specific interactions.

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data N/A |

| C···H/H···C | Data N/A |

| Br···H/H···Br | Data N/A |

| Cl···H/H···Cl | Data N/A |

| O···H/H···O | Data N/A |

| C···C | Data N/A |

Energy Framework Calculations for Supramolecular Architecture

To further quantify the energetics of the crystal packing, energy framework calculations are employed. This method calculates the pairwise interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and exchange-repulsion components. The results are visualized as cylindrical tubes connecting molecular centroids, where the thickness of the tubes represents the strength of the interaction.

Analysis of Hydrogen Bonding and Halogen Bonding Interactions

Weak non-covalent interactions, particularly hydrogen bonds and halogen bonds, play a crucial role in directing the assembly of molecules in the solid state. In this compound, weak C—H···O hydrogen bonds involving the carbonyl oxygen are expected to be present, linking molecules into chains or more complex networks.

Furthermore, the presence of both bromine and chlorine atoms makes halogen bonding a significant possibility. Halogen bonds are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site. In the crystal structure of a related isomer, 1-(4-Bromophenyl)-3-chloropropan-1-one, a Br···Cl type II halogen bond was observed, indicating that such interactions can be a key feature in the crystal packing of these compounds. The analysis of these specific directional interactions is critical for crystal engineering and the design of materials with desired structural motifs.

Molecular Modeling and Conformational Analysis

The three-dimensional shape or conformation of a molecule is intrinsically linked to its reactivity and biological activity. Molecular modeling and conformational analysis aim to determine the most stable arrangement of atoms in a molecule and the energy barriers between different conformations.

Spectroscopic Property Simulations (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Computational simulations are powerful tools for predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) are widely used to calculate vibrational, nuclear magnetic resonance, and electronic spectra with a high degree of accuracy. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. These simulations help in the assignment of experimental spectral bands to specific molecular motions. For this compound, key vibrational modes include the carbonyl (C=O) stretching, aromatic ring vibrations, and vibrations of the C-Cl and C-Br bonds. DFT calculations, often using the B3LYP functional, can predict these frequencies. researchgate.netresearchgate.net

| Functional Group / Moiety | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH2, CH3) | Stretching | 3000 - 2850 |

| Carbonyl (C=O) | Stretching | 1700 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-Cl | Stretching | 1100 - 1000 |

| Aromatic C-Br | Stretching | 700 - 500 |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often employing the Gauge-Including Atomic Orbitals (GIAO) method. These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm molecular structure. For this compound, the simulation would predict distinct signals for the three aromatic protons, whose chemical shifts and splitting patterns are dictated by the 1,2,4-substitution pattern. The electron-withdrawing nature of the substituents would generally shift these protons downfield. Experimental data for a similar isomer, 1-(4-Bromophenyl)-3-chloropropan-1-one, shows aromatic protons in the δ 7.6-7.9 ppm range. iucr.org

| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic H (ortho to C=O) | ~7.9 - 8.1 | Doublet (d) |

| Aromatic H (ortho to Br) | ~7.7 - 7.8 | Doublet (d) |

| Aromatic H (ortho to Cl) | ~7.5 - 7.6 | Doublet of Doublets (dd) |

| Methylene (B1212753) (-CH2-) | ~3.0 - 3.2 | Quartet (q) |

| Methyl (-CH3) | ~1.1 - 1.3 | Triplet (t) |

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 200 |

| Aromatic C (ipso-C=O) | 135 - 140 |

| Aromatic C (ipso-Br) | 125 - 130 |

| Aromatic C (ipso-Cl) | 132 - 136 |

| Aromatic C-H | 128 - 134 |

| Methylene (-CH2-) | 30 - 35 |

| Methyl (-CH3) | 8 - 12 |

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comtandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the main chromophore is the substituted benzoyl group. The expected electronic transitions include a lower-energy n→π* transition, primarily involving the lone pair electrons on the carbonyl oxygen, and higher-energy π→π* transitions associated with the aromatic system. Solvents can influence the positions of these absorption maxima, an effect that can also be modeled computationally using approaches like the Polarizable Continuum Model (PCM). mdpi.com

| Electronic Transition | Typical λmax Range (nm) | Description |

|---|---|---|

| n → π | 300 - 330 | Transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. Typically of weak intensity. |

| π → π | 240 - 280 | Transition of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an anti-bonding π orbital. Typically of strong intensity. |

Structure Reactivity Relationship Studies

Influence of Halogen Substituent Positions and Types on Reactivity

The reactivity of 1-(4-Bromo-3-chlorophenyl)propan-1-one is significantly governed by the electronic and steric effects of its bromine and chlorine substituents on the phenyl ring. Both halogens are deactivating groups in the context of electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I), which overrides their weaker electron-donating resonance effect (+R). wikipedia.org This inductive pull of electrons by the halogens increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to an unsubstituted propiophenone (B1677668). nih.gov

The specific positioning of the halogens—bromine at the para position and chlorine at the meta position relative to the propanoyl group—has a distinct influence. The meta-positioned chlorine exerts a powerful inductive effect with no opposing resonance effect on the carbonyl group's attachment point. The para-positioned bromine also exerts a strong inductive effect, though its resonance effect can donate electron density to the ring. The cumulative result of these substitutions is a significant increase in the acidity of the α-protons (the hydrogens on the carbon adjacent to the carbonyl group). libretexts.org This increased acidity facilitates the formation of an enol or enolate ion, which is often the rate-determining step in reactions such as α-halogenation. libretexts.org

The type of halogen also plays a critical role. Chlorine is more electronegative than bromine, but bromine is more polarizable and generally a better leaving group in nucleophilic substitution reactions. ncert.nic.in While direct substitution on the aromatic ring is not the primary reaction pathway for this molecule, these fundamental properties influence intermolecular interactions, such as halogen bonding. nih.govacs.org The different sizes of the atoms (van der Waals radius: Br > Cl) also contribute to distinct steric environments around the molecule, which can affect reaction rates and crystal packing. nih.gov

| Property | Chlorine (Cl) | Bromine (Br) | Influence on Reactivity |

|---|---|---|---|

| Pauling Electronegativity | 3.16 | 2.96 | Chlorine exerts a stronger inductive electron-withdrawing effect. ncert.nic.in |

| van der Waals Radius (Å) | 1.75 | 1.85 | Bromine is sterically bulkier, which can influence molecular packing and reaction site accessibility. nih.gov |

| Carbon-Halogen Bond Enthalpy (kJ/mol for C₆H₅-X) | ~406 | ~339 | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. ncert.nic.in |

Stereochemical Aspects of Chemical Reactions Involving this compound and its Derivatives

The structure of this compound features a prochiral center at the α-carbon of the propanoyl side chain. This means that reactions occurring at this site can generate a new stereocenter, leading to chiral products. cardiff.ac.uk Similarly, the reduction of the carbonyl group itself produces a chiral secondary alcohol. The stereochemical outcome of such reactions is a critical aspect of the molecule's reactivity. wikipedia.org

A stereoselective reaction is one that preferentially forms one stereoisomer over others. inflibnet.ac.inmasterorganicchemistry.com For example, the reduction of the ketone functionality in this compound with a simple reducing agent like sodium borohydride (B1222165) would lead to a racemic mixture of two enantiomeric alcohols. However, using a chiral reducing agent or a chiral catalyst could favor the formation of one enantiomer over the other, an outcome known as an enantioselective reaction. cardiff.ac.ukwikipedia.org

The steric hindrance posed by the substituted phenyl ring and the ethyl group creates two distinct faces for nucleophilic attack on the carbonyl carbon (the Re and Si faces). The relative accessibility of these faces will dictate the stereochemical preference of the reaction. inflibnet.ac.in Reactions involving the α-carbon, such as enolate alkylation or aldol (B89426) condensation, would also be subject to stereocontrol, potentially leading to diastereomeric products if the incoming electrophile is also chiral. wikipedia.org The well-documented ability to perform catalytic enantioselective reactions on the parent propiophenone structure strongly suggests that this compound would be a viable substrate for similar stereoselective transformations. cardiff.ac.uk

| Reactant | Reaction | Potential Products | Stereochemical Description |

|---|---|---|---|

| This compound | Ketone Reduction | (R)-1-(4-Bromo-3-chlorophenyl)propan-1-ol | Enantiomer 1 |

| (S)-1-(4-Bromo-3-chlorophenyl)propan-1-ol | Enantiomer 2 |

Correlation between Computational Descriptors and Experimentally Observed Chemical Transformations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful framework for predicting the reactivity of molecules like this compound. mdpi.comdntb.gov.ua By calculating various molecular properties, or "descriptors," it is possible to correlate theoretical data with experimentally observed chemical behavior. mdpi.com

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. dntb.gov.ua

Chemical Potential (μ) and Hardness (η): These descriptors quantify the molecule's resistance to changes in its electron number, providing further measures of stability and reactivity. mdpi.com

Local reactivity descriptors pinpoint the most reactive sites within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually displays the charge distribution. Electron-rich regions (typically colored red) are susceptible to electrophilic attack, while electron-poor regions (blue) are prone to nucleophilic attack. For this molecule, the carbonyl oxygen would be an electron-rich site, and the carbonyl carbon would be an electron-poor site. dntb.gov.ua

Fukui Functions or Parr Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, or radical attack. mdpi.com

Furthermore, computational models are essential for understanding non-covalent interactions like halogen bonds. nih.govacs.org The bromine and chlorine atoms possess a region of positive electrostatic potential on their outer surface, known as a σ-hole, which can interact favorably with nucleophiles. Modeling these interactions is crucial for predicting the molecule's behavior in condensed phases. acs.org

| Descriptor | General Interpretation | Predicted Correlation for this compound |

|---|---|---|

| HOMO Energy | Higher energy indicates greater electron-donating ability. | Indication of the molecule's nucleophilicity, likely centered on the phenyl ring or carbonyl oxygen. |

| LUMO Energy | Lower energy indicates greater electron-accepting ability. | Correlates with reactivity towards nucleophiles; the LUMO is likely localized on the carbonyl group. |

| HOMO-LUMO Gap | Smaller gap implies higher reactivity and lower kinetic stability. dntb.gov.ua | Predicts the overall reactivity profile of the molecule. |

| MEP Map | Visualizes electron-rich and electron-poor regions. dntb.gov.ua | Identifies the carbonyl carbon as the primary site for nucleophilic attack. |

Development of Quantitative Structure-Reactivity Relationships (QSRR)